molecular formula C17H16F3NO3 B5756932 3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide

3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide

Cat. No. B5756932
M. Wt: 339.31 g/mol
InChI Key: ZPQOPAIXSPOBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is a chemical compound used in scientific research to study its mechanism of action and biochemical and physiological effects. This compound has been synthesized using various methods and has shown promising results in laboratory experiments.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is not fully understood. However, it has been suggested that it acts as an allosteric modulator of GPCRs, altering their conformation and signaling pathways. This can lead to downstream effects on cellular functions and physiological responses.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. It has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide in lab experiments is its high affinity and selectivity for certain GPCRs. This allows for targeted studies of their function and potential therapeutic targets. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret results and design experiments.

Future Directions

There are several future directions for further research on 3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide. One direction is to further investigate its mechanism of action and identify potential therapeutic targets. Another direction is to explore its potential as a tool for studying the immune response and inflammation. Additionally, further studies on its effects on neurotransmitter release and behavior could lead to potential applications in psychiatric disorders.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide has been achieved using different methods. One of the most commonly used methods is the reaction between 3,5-dimethoxybenzoic acid and 3-(trifluoromethyl)benzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride and pyridine to obtain the final product.

Scientific Research Applications

3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide has been used in various scientific research applications. One of the most notable applications is its use as a ligand for G protein-coupled receptors (GPCRs). It has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and potential therapeutic targets.

properties

IUPAC Name

3,5-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-23-14-7-12(8-15(9-14)24-2)16(22)21-10-11-4-3-5-13(6-11)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQOPAIXSPOBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.